

A Technical Guide to High-Purity Hexabutyldistannane for Research and Drug Development

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Compound of Interest

Compound Name: Hexabutyldistannane

Cat. No.: B1337062

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity **Hexabutyldistannane** (CAS No. 813-19-4), a critical organotin reagent in modern organic synthesis. This document outlines commercial suppliers, key quality attributes, and detailed experimental protocols relevant to its application in research and drug development, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling.^{[1][2]}

Introduction to Hexabutyldistannane

Hexabutyldistannane, also known as bis(tributyltin), is a colorless to pale yellow liquid that serves as a versatile and efficient source of the tributylstannyl group in a variety of chemical transformations.^[3] Its primary application lies in the Stille reaction, a powerful method for forming carbon-carbon bonds, which is widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).^{[1][4][5][6]} The purity and quality of **Hexabutyldistannane** are paramount, as impurities can significantly impact reaction yields, catalyst performance, and the purity of the final product.^{[7][8]}

Commercial Suppliers and Product Specifications

Several chemical suppliers offer high-purity **Hexabutyldistannane**. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data. Below is a

summary of typical product specifications from various commercial sources.

Table 1: Representative Product Specifications from Commercial Suppliers

Parameter	Typical Specification
Purity (by GC)	≥95%
Appearance	Colorless to slightly yellow liquid
Density (at 25 °C)	~1.148 g/mL
Boiling Point	197-198 °C at 10 mmHg
Refractive Index (n _{20/D})	~1.512

Known Commercial Suppliers:

- NINGBO INNO PHARMCHEM CO.,LTD
- Dayang Chem (Hangzhou) Co.,Ltd.
- Sigma-Aldrich (Merck)
- Tokyo Chemical Industry (TCI)
- Alfa Aesar
- Strem Chemicals

Quality Control and Analytical Protocols

Ensuring the purity of **Hexabutyldistannane** is a critical step before its use in sensitive applications.^{[7][8][9]} The primary analytical techniques for quality control are Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for purity assessment.^{[10][11]}

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile impurities in **Hexabutyldistannane**.^{[12][13]} Potential impurities may include starting materials from the synthesis, by-products, or degradation products.

Experimental Protocol: GC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of **Hexabutyldistannane** in a high-purity volatile solvent (e.g., hexane or ethyl acetate). A typical concentration is 1 mg/mL.
- **Instrumentation:** A standard GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent) is suitable.
- **GC Conditions (Illustrative):**
 - **Injector Temperature:** 250 °C
 - **Oven Program:** Start at 50 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 10 °C/minute.
 - **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.
- **MS Conditions (Illustrative):**
 - **Ion Source:** Electron Ionization (EI) at 70 eV.
 - **Mass Range:** Scan from m/z 40 to 600.
- **Data Analysis:** Identify peaks corresponding to impurities by comparing their mass spectra with spectral libraries (e.g., NIST). Quantify impurities based on their peak areas relative to the main **Hexabutyldistannane** peak.

Quantitative NMR (qNMR) Spectroscopy for Purity Assessment

qNMR provides an accurate determination of the absolute purity of **Hexabutyldistannane** without the need for a reference standard of the analyte itself.^{[10][14]} A certified internal standard with a known purity is used for quantification.

Experimental Protocol: ^1H qNMR Analysis

- Sample Preparation:
 - Accurately weigh a specific amount of a high-purity, certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into an NMR tube.
 - Accurately weigh a known amount of the **Hexabutylidistannane** sample into the same NMR tube.
 - Add a known volume of a deuterated solvent (e.g., CDCl_3) to dissolve the sample and internal standard completely.
- NMR Data Acquisition:
 - Acquire a ^1H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Ensure a sufficient relaxation delay (D_1) of at least 5 times the longest T_1 relaxation time of the signals of interest to allow for complete magnetization recovery.
- Data Processing and Analysis:
 - Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
 - Calculate the purity of the analyte using the following formula:

$$\text{Purity (\%)} = (I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{standard}} / I_{\text{standard}}) * (MW_{\text{analyte}} / MW_{\text{standard}}) * (m_{\text{standard}} / m_{\text{analyte}}) * P_{\text{standard}}$$

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight

- m = mass
- P = Purity of the standard

Synthesis of High-Purity Hexabutyldistannane

Several methods are reported for the synthesis of **Hexabutyldistannane**.^{[3][15]} One common laboratory-scale procedure involves the reductive coupling of a tributyltin halide.

Experimental Protocol: Synthesis via Reductive Coupling

This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add freshly prepared sodium sand in toluene.
- **Addition of Tributyltin Chloride:** Slowly add a solution of tributyltin chloride in anhydrous toluene to the sodium suspension at a controlled rate to maintain a gentle reflux.
- **Reaction:** After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).
- **Work-up:**
 - Cool the reaction mixture to room temperature and cautiously quench the excess sodium with ethanol.
 - Filter the mixture to remove sodium chloride and other solid by-products.
 - Wash the filtrate with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by vacuum distillation to obtain high-purity **Hexabutyldistannane**.

Application in Stille Cross-Coupling Reaction

The Stille reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.

[1][5][6] High-purity **Hexabutyldistannane** is crucial for the success of this reaction.

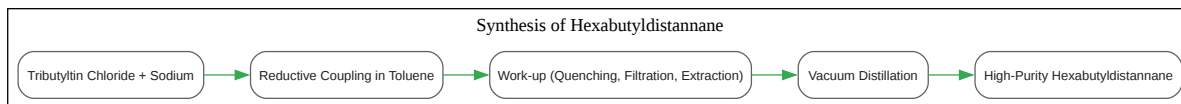
Experimental Protocol: General Procedure for Stille Coupling

This is a generalized protocol and may require optimization for specific substrates.

- **Reaction Setup:** To a dry Schlenk flask under an inert atmosphere, add the aryl or vinyl halide/triflate (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a ligand if necessary.
- **Addition of Reagents:** Add anhydrous, degassed solvent (e.g., toluene, DMF, or THF). Then, add **Hexabutyldistannane** (1.0-1.2 eq) via syringe.
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
- **Work-up:**
 - Cool the reaction to room temperature and dilute with an appropriate organic solvent.
 - To remove tin by-products, wash the organic layer with an aqueous solution of potassium fluoride.
 - Wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel.

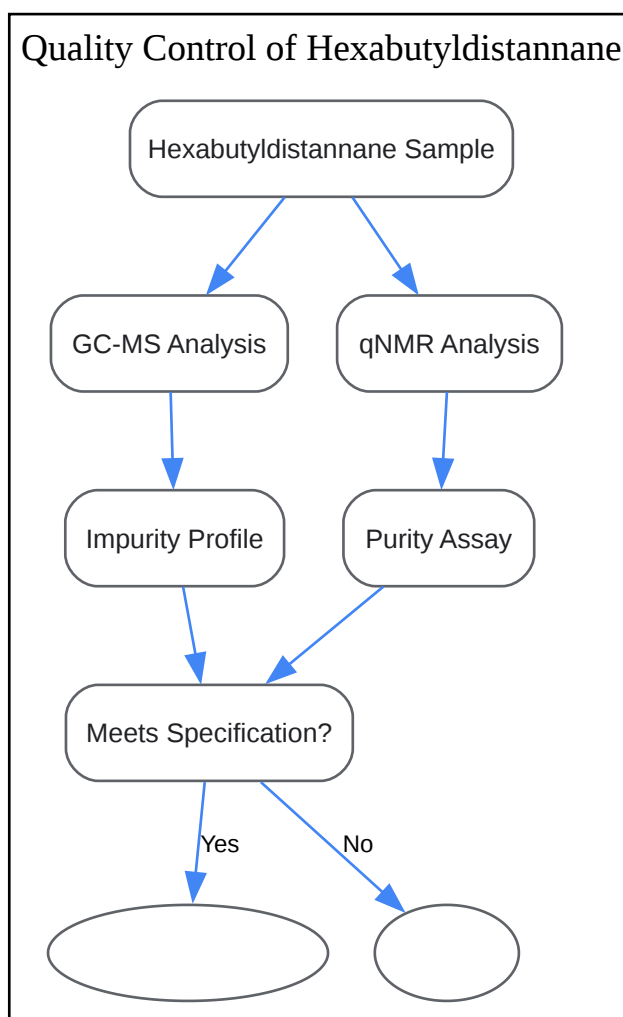
Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.



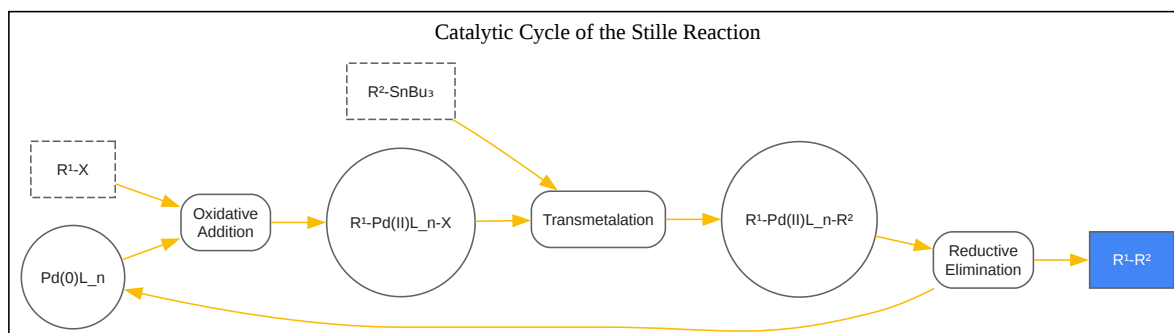
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Caption: Workflow for the synthesis of high-purity **Hexabutyldistannane**.



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Caption: Quality control workflow for **Hexabutyldistannane**.



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Caption: The catalytic cycle of the Stille cross-coupling reaction.

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